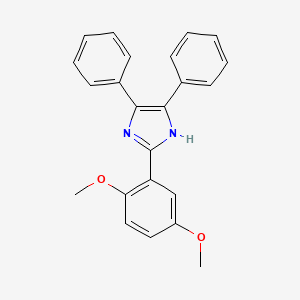
2-chloro-5-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide
Übersicht
Beschreibung
2-chloro-5-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide, also known as CTB, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a key role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has been extensively used in scientific research for its ability to inhibit CK2 activity. CK2 is a serine/threonine protein kinase that is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of CK2 has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. 2-chloro-5-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has been shown to inhibit CK2 activity in vitro and in vivo, and has been used to study the role of CK2 in various cellular processes and diseases.
Wirkmechanismus
2-chloro-5-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide is a selective inhibitor of CK2, which binds to the ATP-binding site of the kinase. CK2 is a heterotetrameric enzyme composed of two catalytic subunits (α and/or α') and two regulatory subunits (β). 2-chloro-5-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide binds to the catalytic subunit of CK2 and inhibits its activity by blocking the transfer of phosphate groups from ATP to the substrate. This leads to the inhibition of various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
2-chloro-5-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has been shown to have various biochemical and physiological effects. Inhibition of CK2 activity by 2-chloro-5-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide leads to the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. 2-chloro-5-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, 2-chloro-5-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-5-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which allows for the specific inhibition of CK2 activity without affecting other kinases. 2-chloro-5-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has also been shown to be effective in vivo, which allows for the study of CK2 in animal models. However, 2-chloro-5-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has some limitations for lab experiments. It has a short half-life in vivo, which requires frequent dosing to maintain its inhibitory effect. In addition, 2-chloro-5-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has poor solubility in aqueous solutions, which requires the use of organic solvents for administration.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-5-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide. One direction is to study the role of CK2 in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. 2-chloro-5-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide can be used as a tool to study the role of CK2 in these diseases and to develop new therapies targeting CK2. Another direction is to develop new CK2 inhibitors based on the structure of 2-chloro-5-(4-morpholinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide. The development of new inhibitors with improved pharmacokinetic properties and selectivity for CK2 could lead to the development of new therapies for various diseases.
Eigenschaften
IUPAC Name |
2-chloro-5-morpholin-4-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S2/c15-12-2-1-10(24(20,21)18-4-6-22-7-5-18)9-11(12)13(19)17-14-16-3-8-23-14/h1-3,8-9H,4-7H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVWVQMCDKGAOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-(3-methoxy-5-nitrophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568677.png)
![5-(2-furyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568688.png)
![5-(2-furyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3568694.png)
![N-(3-chlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568702.png)
![N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568705.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568709.png)
![N-(3,4-dichlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568713.png)
![N-(2,3-dichlorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568717.png)
![N-(3-chloro-2-methylphenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568730.png)
![2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B3568742.png)
![N-[4-(benzoylamino)phenyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B3568749.png)
![4-chloro-3-{[(4-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3568753.png)
![N-[2-(3,4-dimethoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B3568770.png)
